An In-Depth Technical Guide to Furamidine-d8: Structure, Mechanisms, and Applications
An In-Depth Technical Guide to Furamidine-d8: Structure, Mechanisms, and Applications
Executive Summary: Furamidine-d8 is the deuterated isotopologue of Furamidine (also known as DB75), a potent dicationic molecule recognized for its DNA minor groove binding properties and broad-spectrum biological activity. The primary and most critical application of Furamidine-d8 is its use as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Furamidine in complex biological matrices. Understanding Furamidine-d8 necessitates a deep dive into the physicochemical properties and multifaceted mechanisms of its non-labeled parent compound. Furamidine itself is a subject of intensive research due to its antiparasitic properties and its potential as a therapeutic agent for genetic disorders like Myotonic Dystrophy Type 1. This guide provides a comprehensive overview of Furamidine-d8, from its chemical structure and the rationale for its deuteration to the complex mechanisms of action of Furamidine and its applications in modern research.
Part 1: Introduction to Furamidine and the Significance of Deuterium Labeling
Overview of Furamidine (DB75): A DNA Minor Groove Binder with Diverse Bioactivity
Furamidine, chemically known as 2,5-Bis(4-amidinophenyl)furan, is a member of the aromatic diamidine class of compounds.[1] These molecules are characterized by two positively charged amidine groups at physiological pH, connected by a semi-rigid aromatic core. This structure allows them to bind with high affinity to the minor groove of DNA, showing a strong preference for sequences rich in adenine-thymine (A-T) base pairs.[2][3] This interaction with DNA is central to its biological effects, which include potent activity against a range of parasitic organisms such as Trypanosoma, Pneumocystis, Leishmania, and Babesia species.[4][5][6] Beyond its antiparasitic effects, Furamidine has been investigated for its potential in treating Myotonic Dystrophy Type 1 (DM1) and for its anti-mycobacterial and antitumor activities.[3][7][8]
The Role of Isotopic Labeling: Why Furamidine-d8?
The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) is a critical tool in pharmaceutical research and development. Furamidine-d8 is a stable isotope-labeled (SIL) version of Furamidine where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][9]
The primary rationale for this substitution is for use in quantitative bioanalysis, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard (IS) for a mass spectrometry assay should be chemically identical to the analyte but have a different mass. Furamidine-d8 fits this requirement perfectly. It co-elutes with Furamidine during chromatography and exhibits identical ionization efficiency, but is easily distinguished by the mass spectrometer due to its increased mass (+8 Da). This allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[10][11]
Part 2: Chemical Properties and Structure
Chemical Structure of Furamidine and Furamidine-d8
Furamidine consists of a central furan ring linked to two phenylamidine groups at the 2 and 5 positions. In Furamidine-d8, the four hydrogen atoms on each of the two phenyl rings are replaced by deuterium atoms.
Caption: Chemical structures of Furamidine and its deuterated isotopologue, Furamidine-d8.
Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the key feature for its use as an internal standard. Other physicochemical properties remain largely unchanged.
| Property | Furamidine | Furamidine-d8 | Reference(s) |
| IUPAC Name | 4,4'-(Furan-2,5-diyl)dibenzimidamide | 4,4'-(Furan-2,5-diyl)bis(benzimidamide-d4) | [2] |
| Synonyms | DB75, Furandiamidine | 2,5-Bis(4-amidinophenyl)furan-d8 | [1][2] |
| Molecular Formula | C₁₈H₁₆N₄O | C₁₈H₈D₈N₄O | [9][12] |
| Molecular Weight | 304.35 g/mol | 312.4 g/mol | [2][9] |
| CAS Number | 73819-26-8 | 336786-81-3 | [2][9] |
Part 3: Mechanism of Action of the Parent Compound, Furamidine
The therapeutic and biological effects of Furamidine are attributed to several, often interconnected, mechanisms of action. Furamidine-d8 is expected to have the same biological activity, though it is primarily used as a non-pharmacologically active tracer.
Primary Mechanism: DNA Minor Groove Binding
As a dicationic diamidine, Furamidine's primary molecular target is DNA. It selectively binds to the A-T rich regions of the DNA minor groove.[3] This binding can physically obstruct the interaction of DNA with essential proteins like transcription factors and enzymes, thereby inhibiting DNA replication and transcription.[7] This mechanism is fundamental to its antiparasitic activity, as the drug can accumulate in the nucleus and kinetoplast (the mitochondrial DNA network in kinetoplastids) of parasites, leading to cell death.[4]
A Complex MOA in Myotonic Dystrophy Type 1 (DM1)
DM1 is a genetic disease caused by an expanded CTG repeat in the DMPK gene, which results in a toxic gain-of-function of the transcribed CUG repeat RNA.[13][14] This toxic RNA sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family, leading to widespread mis-splicing of other transcripts.[7][15] Furamidine has been shown to alleviate these molecular defects through a multi-pronged approach.[16][17]
-
Transcription Inhibition: By binding to the expanded CTG•CAG repeats in the DNA, Furamidine can inhibit the transcription of the toxic CUG repeat RNA.[7][15]
-
RNA Binding and Disruption: Furamidine can also directly bind to the CUG repeat RNA, disrupting the sequestration of MBNL proteins and freeing them to perform their normal splicing functions.[16][17]
-
Upregulation of MBNL Proteins: In some cellular models, Furamidine treatment has been observed to increase the protein levels of MBNL1 and MBNL2, further helping to overcome the sequestration effect.[13][16]
Caption: Multi-faceted mechanism of action of Furamidine in Myotonic Dystrophy Type 1 (DM1).
Part 4: Core Applications in Research and Development
Primary Application: Furamidine-d8 as an Internal Standard
The most vital role for Furamidine-d8 is as an internal standard for the quantification of Furamidine, or its prodrug pafuramidine, in biological samples.[18] This is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during drug development.
Workflow for Bioanalytical Quantification using Furamidine-d8:
Caption: Typical workflow for using Furamidine-d8 as an internal standard in an LC-MS/MS assay.
Exemplar Protocol: Quantification of Furamidine in Human Plasma
This protocol is a representative example based on standard practices for bioanalytical method development.[11][19][20][21]
1. Reagents and Materials:
-
Human plasma (K₂EDTA)
-
Furamidine analytical standard
-
Furamidine-d8 internal standard (IS) stock solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.
-
Add 25 µL of the Furamidine-d8 IS solution to all wells except for the blank matrix.
-
Add 200 µL of cold Precipitation Solvent (ACN with 0.1% formic acid) to all wells.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions (example):
-
Furamidine: Q1 m/z 305.1 -> Q3 m/z 288.1
-
Furamidine-d8: Q1 m/z 313.2 -> Q3 m/z 296.2
-
4. Data Analysis:
-
Integrate the peak areas for both Furamidine and Furamidine-d8 transitions.
-
Calculate the peak area ratio (Furamidine / Furamidine-d8).
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Furamidine in unknown samples by interpolating their peak area ratios from the calibration curve.
Part 5: Synthesis and Characterization
General Approaches to the Synthesis of Deuterated Furamidine
The synthesis of Furamidine-d8 typically involves introducing deuterium atoms into the aromatic rings of Furamidine or a precursor molecule. Common strategies for deuterating aromatic compounds include:
-
H-D Exchange Reactions: Using a deuterium source like heavy water (D₂O) under high temperature and pressure, often with a catalyst, to exchange hydrogen for deuterium on the aromatic rings.[22][23]
-
Deamination in Deuterated Acids: Using deuterohypophosphorous acid to deaminate an aromatic amine precursor, which results in the specific placement of a deuterium atom.[24]
-
Copper-Catalyzed Deuteration: Reacting an aryl boronic acid precursor with deuterated water in the presence of a copper catalyst.[25]
-
Reductive Deuteration: Using a reducing agent in the presence of a deuterium source like D₂O to deuterate aromatic esters.[26]
The specific synthesis route for commercially available Furamidine-d8 is often proprietary but would be designed to achieve high levels of deuterium incorporation selectively on the phenyl rings.
Part 6: Conclusion and Future Perspectives
Furamidine-d8 is an indispensable tool for the robust and reliable quantification of its parent drug, Furamidine, in preclinical and clinical research. Its value lies in the precision it brings to bioanalytical assays, which are foundational to understanding the pharmacology of new therapeutic agents. While the direct application of Furamidine-d8 is highly specific, the ongoing research into Furamidine's diverse biological activities—from combating parasitic diseases to offering a potential treatment for the complex mechanisms of Myotonic Dystrophy—ensures that its deuterated counterpart will remain a critical component of the drug development toolkit.[5][16] Future work will continue to rely on Furamidine-d8 to accurately map the metabolic fate and pharmacokinetic profiles of Furamidine and its next-generation analogs.
References
-
Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Sumitomo Chemical. [Link]
- Method for preparing deuterated aromatic compounds.
-
DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. [Link]
- A method for synthesizing deuterated aromatic compounds.
-
Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. [Link]
-
Jenquin, J. R., et al. (2019). Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms. ACS Chemical Biology. [Link]
-
Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science. [Link]
-
Furamidine Mechanism of Action in DM1. (2018). Myotonic Dystrophy Foundation. [Link]
-
Jenquin, J. R., et al. (2018). Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms. PubMed. [Link]
-
De Souza, E. M., et al. (2004). Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis. Biochemical Pharmacology. [Link]
-
Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. Figshare. [Link]
-
Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science. [Link]
-
Wilson, W. D., et al. (2008). Antiparasitic Compounds That Target DNA. Current Medicinal Chemistry. [Link]
-
Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms. ResearchGate. [Link]
-
Du, A., et al. (2025). Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic. Parasitology Research. [Link]
-
Patel, S., et al. (2025). Furamidine-induced autophagy exerts an anti-mycobacterial effect in a SIRT1-pAMPK-FOXO3a-dependent manner by elevation of intracellular Ca2+ level expression. Microbiological Research. [Link]
-
Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic. ResearchGate. [Link]
-
FURAMIDINE. precisionFDA. [Link]
-
Furamidine-d8. BIOFOUNT. [Link]
-
Furamidine-d8. Pharmaffiliates. [Link]
-
Antimicrobial activity of the DNA minor groove binders furamidine and analogs. ResearchGate. [Link]
-
Farahat, A. A., et al. (2018). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry. [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. ResearchGate. [Link]
-
Farahat, A. A., et al. (2023). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry. [Link]
-
LIB 4678 modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. FDA. [Link]
-
Lansiaux, A., et al. (2002). Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution. Cancer Research. [Link]
-
McIlleron, H., et al. (2021). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. Journal of Chromatography B. [Link]
-
Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medkoo.com [medkoo.com]
- 3. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furamidine-induced autophagy exerts an anti-mycobacterial effect in a SIRT1-pAMPK-FOXO3a-dependent manner by elevation of intracellular Ca2+ level expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 336786-81-3|Furamidine-d8|Furamidine-d8|-范德生物科技公司 [bio-fount.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
- 15. Furamidine Mechanism of Action in DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 16. Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tn-sanso.co.jp [tn-sanso.co.jp]
- 23. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]
- 26. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
